1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
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Overview
Description
1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone is a complex organic compound with the molecular formula C24H29N5S.
Preparation Methods
The synthesis of 1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves multiple steps. One common method includes the condensation of 1-Benzyl-4-piperidinone with 2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases .
Chemical Reactions Analysis
1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone can be compared with other similar compounds, such as:
- 2-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl hydrazone : Another derivative with similar structural features but different functional groups .
- 4-Piperidone derivatives : These compounds share the piperidone core structure and are used in the synthesis of pharmaceuticals and other organic compounds .
1-Benzyl-4-piperidinone: A simpler derivative used in various chemical syntheses.
The uniqueness of 1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone lies in its combined structural features, which confer specific chemical and biological properties that are distinct from its analogs .
Properties
Molecular Formula |
C24H29N5S |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H29N5S/c1-2-21-25-23(22-19-10-6-7-11-20(19)30-24(22)26-21)28-27-18-12-14-29(15-13-18)16-17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-16H2,1H3,(H,25,26,28) |
InChI Key |
SUJRYBGMIWJGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCCC3)SC2=N1)NN=C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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